2-methoxybenzene-1,3-diamine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-methoxybenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions of benzene .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.75 cm/s . Its lipophilicity is represented by a consensus log Po/w of 0.7 .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate, and the removal of a proton from this intermediate .
Action Environment
The action of this compound can be influenced by the solvent used. For example, the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product . On the other hand, irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
Biochemical Analysis
Biochemical Properties
2-Methoxybenzene-1,3-diamine plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interactions between this compound and these biomolecules often involve oxidation-reduction reactions, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which in turn can cause oxidative damage to cellular components. This compound also influences gene expression by interacting with DNA and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can vary depending on environmental conditions such as pH and temperature. Over time, this compound may degrade into other products, which can have different biological activities. Long-term exposure to this compound in vitro has shown that it can lead to sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. It is metabolized by cytochrome P450 enzymes into various intermediates, which can then be conjugated with glutathione or other molecules to facilitate their excretion. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Additionally, it may be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxybenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the nitration of 2-methoxyaniline to form 2-methoxy-1,3-dinitrobenzene, followed by reduction to yield the desired diamine . The nitration step requires concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimized reaction conditions and purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 2-methoxy-1,3-dinitrobenzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
3-Methoxybenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
2,4-Diaminotoluene: Contains two amino groups and a methyl group on the benzene ring.
2,6-Diaminotoluene: Similar to 2,4-diaminotoluene but with amino groups at the 2 and 6 positions.
Uniqueness: 2-Methoxybenzene-1,3-diamine is unique due to the positioning of its functional groups, which influences its reactivity and applications. The methoxy group at the 2 position provides distinct electronic effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxybenzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXOFIORPRCXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953993 | |
Record name | 2-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32114-60-6 | |
Record name | 1,3-Benzenediamine, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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